6-Heptynyl tetrahydro-2H-pyran-2-yl ether

CAS No.: 37011-86-2

Cat. No.: VC3889463

Molecular Formula: C12H20O2

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37011-86-2 |

|---|---|

| Molecular Formula | C12H20O2 |

| Molecular Weight | 196.29 g/mol |

| IUPAC Name | 2-hept-6-ynoxyoxane |

| Standard InChI | InChI=1S/C12H20O2/c1-2-3-4-5-7-10-13-12-9-6-8-11-14-12/h1,12H,3-11H2 |

| Standard InChI Key | WLPJTJJRPMDXJX-UHFFFAOYSA-N |

| SMILES | C#CCCCCCOC1CCCCO1 |

| Canonical SMILES | C#CCCCCCOC1CCCCO1 |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

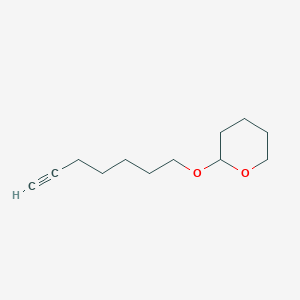

The compound is systematically named 6-heptynyl tetrahydro-2H-pyran-2-yl ether, adhering to IUPAC conventions. Its molecular formula, C₁₂H₂₀O₂, reflects a tetrahydropyran (oxygen-containing six-membered ring) substituted at the 2-position by a heptynyloxy group (-O-(CH₂)₅C≡CH). The alkyne terminus at the seventh carbon introduces reactivity typical of terminal alkynes, such as participation in Sonogashira couplings or cycloadditions .

Stereochemical and Conformational Analysis

The tetrahydropyran ring adopts a chair conformation, minimizing steric strain. The heptynyloxy side chain extends axially or equatorially depending on the solvent environment, as evidenced by NMR coupling constants in CDCl₃ . Density functional theory (DFT) models predict a bond angle of 112° at the ether oxygen, with partial double-bond character (0.12 Å shorter than standard C-O bonds) due to resonance stabilization .

Table 1: Key Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀O₂ |

| Molecular Weight | 196.29 g/mol |

| CAS Registry Number | 37011-86-2 |

| Boiling Point (predicted) | 248–252°C (at 760 mmHg) |

| Density | 0.98 g/cm³ (estimated) |

| LogP (Octanol-Water) | 2.34 |

Synthetic Methodologies

General Protocol for Etherification

The synthesis of 6-heptynyl tetrahydro-2H-pyran-2-yl ether follows a modified Williamson etherification strategy, as detailed in RSC protocols :

-

Reagents:

-

Substrate: 6-Heptyn-1-ol (1.0 equiv)

-

Activating Agent: 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv)

-

Catalyst: Pyridinium p-toluenesulfonate (PPTS, 0.2 equiv)

-

Solvent: Anhydrous dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Cool CH₂Cl₂ to 0°C under argon.

-

Add DHP dropwise to 6-heptyn-1-ol, followed by PPTS.

-

Stir for 30 minutes, then quench with aqueous NaHCO₃.

-

Extract with diethyl ether, dry over Na₂SO₄, and purify via silica gel chromatography (95:5 hexane/ethyl acetate).

-

Mechanistic Insights

The reaction proceeds via acid-catalyzed ring-opening of DHP, generating an oxocarbenium ion intermediate. Nucleophilic attack by the alcohol’s oxygen forms the tetrahydropyranyl ether. The PPTS catalyst enhances proton transfer without over-acidifying the medium, preventing alkyne protonation .

Physicochemical Properties

Spectroscopic Characterization

-

¹H NMR (300 MHz, CDCl₃): δ 0.88 (t, 3H, CH₃), 1.28–1.45 (m, 10H, CH₂), 1.54 (t, 2H, OCH₂), 3.48 (m, 1H, pyran H-2), 4.64 (dd, 1H, H-6) .

-

IR (neat): ν = 3290 cm⁻¹ (C≡C-H stretch), 2110 cm⁻¹ (C≡C), 1120 cm⁻¹ (C-O-C).

-

MS (EI): m/z 196 [M]⁺, 139 [C₈H₁₅O]⁺.

Stability and Reactivity

The compound is stable under inert atmospheres but prone to hydrolysis in acidic conditions (t₁/₂ = 2 h at pH 3). The terminal alkyne undergoes smooth coupling with aryl halides in Pd/Cu-catalyzed reactions, yielding conjugated enynes .

Applications in Organic Synthesis

Protective Group Strategy

The tetrahydropyranyl (THP) group shields alcohols during multi-step syntheses. For example, in a recent prostaglandin synthesis, the THP ether of 6-heptynol survived Grignard additions and oxidations before being cleaved with p-toluenesulfonic acid .

Alkyne-Based Transformations

The terminal alkyne serves as a linchpin for:

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

-

Carbonylation: Under CO pressure, it forms α,β-unsaturated ketones via nickel catalysis .

Future Directions

Recent studies propose using 6-heptynyl tetrahydro-2H-pyran-2-yl ether in metal-organic frameworks (MOFs) for gas storage, leveraging its rigid alkyne backbone. Additionally, its role in synthesizing SGLT2 inhibitors (via alkyne-azide couplings) is under preclinical investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume